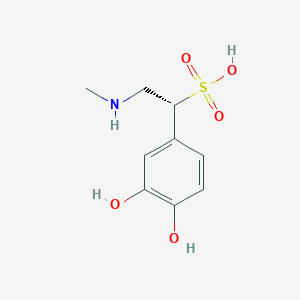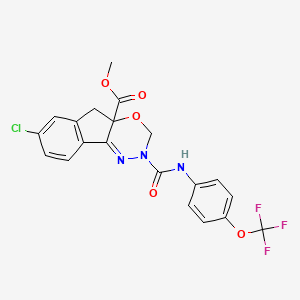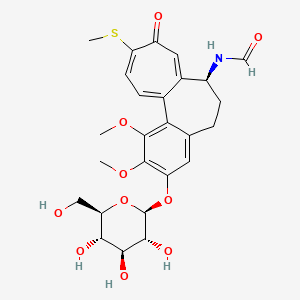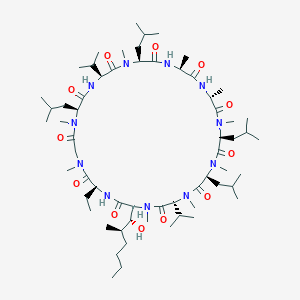
Adrenaline beta-Sulphonate
Descripción general
Descripción
Adrenaline beta-Sulphonate, also known as (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid, is a pharmaceutical compound related to the Adrenaline Tartrate product family . It’s an impurity standard used in respiratory drugs . The CAS Number is 78995-75-2, and its molecular formula is C9 H13 N O5 S, with a molecular weight of 247.27 .
Molecular Structure Analysis
Adrenaline beta-Sulphonate has a complex molecular structure. Its SMILES representation isCNC [C@@H] (c1ccc (O)c (O)c1)S (=O) (=O)O and its InChI representation is InChI=1S/C9H13NO5S/c1-10-5-9 (16 (13,14)15)6-2-3-7 (11)8 (12)4-6/h2-4,9-12H,5H2,1H3, (H,13,14,15)/t9-/m0/s1 . Studies on hydrogen bonding of adrenaline with other compounds provide insights into the potential interactions of its molecular structure . Chemical Reactions Analysis
Adrenaline, a related compound, has been studied in various chemical reactions. For instance, adrenaline’s influence on two iodate-based oscillating chemical reactions was investigated . Another study discussed the cyclization step of noradrenaline and adrenaline autoxidation .Aplicaciones Científicas De Investigación
Medical Use in Anaphylaxis
Adrenaline beta-Sulphonate, commonly known as epinephrine, is widely used in the medical field to treat severe allergic reactions known as anaphylaxis. It is effective in combating symptoms caused by insect stings or bites, foods, drugs, and other allergens. Epinephrine auto-injectors are often prescribed for individuals with a history of severe allergic reactions to provide immediate treatment during an anaphylactic episode .
Cardiovascular Support
This compound is also utilized as a vasoactive agent in critical care settings. It serves as an inotrope to increase myocardial contractility and as a vasopressor to induce vasoconstriction, leading to increased systemic and pulmonary vascular resistance. This is particularly useful in managing patients with cardiac arrest or profound hypotension .
Biomaterial Applications
The sulfonation process of molecules like Adrenaline beta-Sulphonate has been explored for its potential in biomaterial applications. Innovations include the development of hydrogels, scaffolds, and nanoparticles that benefit from sulfonation’s unique advantages. These materials can impact cellular responses such as adhesion, proliferation, and differentiation .
Pharmaceutical Stability
Research into the long-term stability of L-adrenaline injections has revealed insights into the kinetics of sulfonation and racemization pathways of drug degradation. Understanding these processes is crucial for ensuring the efficacy and safety of adrenaline-based medications over time .
Antivertigo Medication
Although not directly related to Adrenaline beta-Sulphonate, compounds with similar properties have been used in antivertigo medications like Betahistine. These drugs are designed to alleviate symptoms associated with Ménière’s disease through their actions on histamine receptors .
Sympathetic Nervous System Research
Adrenaline beta-Sulphonate plays a role in the sympathetic nervous system by mediating the fight-or-flight response. Research into β-adrenergic receptors, which are blocked by β-blockers, has provided valuable insights into cardiovascular diseases and stress responses .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adrenaline Impurity F | |
CAS RN |
78995-75-2 | |
| Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPINEPHRINE SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

